molecular formula C8H14N2O3 B13514537 (Piperidine-4-carbonyl)glycine

(Piperidine-4-carbonyl)glycine

Katalognummer: B13514537
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: ALLFAWPDUPXCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Piperidine-4-carbonyl)glycine is an organic compound that features a piperidine ring attached to a glycine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while glycine is the simplest amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine-4-carbonyl)glycine typically involves the reaction of piperidine-4-carboxylic acid with glycine. One common method is the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of glycine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: (Piperidine-4-carbonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(Piperidine-4-carbonyl)glycine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Piperidine-4-carbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Piperidine-4-carbonyl)glycine is unique due to the combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

2-(piperidine-4-carbonylamino)acetic acid

InChI

InChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12)

InChI-Schlüssel

ALLFAWPDUPXCNA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.